Cas no 930-62-1 (2,4-Dimethylimidazole)

2,4-Dimethylimidazole structure
2,4-Dimethylimidazole structure
2,4-Dimethylimidazole
930-62-1
C5H8N2
96.1304206848145
MFCD00022365
40288
70259

2,4-Dimethylimidazole Properties

Names and Identifiers

    • 2,4-Dimethylimidazole
    • 1H-Imidazole,2,4-dimethyl
    • 2,4-dimethyl
    • 2,4-Dimethyl-1(3)H-imidazol
    • 2,4-dimethyl-1(3)H-imidazole
    • 2,4-dimethyl-1H-imidazole
    • 2,4-Dimethylimidazol
    • 2,4-dimethyl-imidazole
    • 2,5-Dimethyl-1H-imidazole
    • 2-methyl-4-methylimidazole
    • 1H-Imidazole,2,4-dimethyl- (9CI)
    • Imidazole, 2,4(or 2,5)-dimethyl- (6CI,7CI)
    • Imidazole,2,4-dimethyl- (8CI)
    • 2,5-Dimethylimidazole
    • NSC 13192
    • 1H-Imidazole, 2,4-dimethyl- (9CI)
    • 2,5-Dimethyl-1H-imidazole (ACI)
    • Imidazole, 2,4(or 2,5)-dimethyl- (6CI, 7CI)
    • Imidazole, 2,4-dimethyl- (8CI)
    • W-100258
    • AKOS015905574
    • CS-W013729
    • DTXSID40239236
    • NSC13192
    • FT-0610177
    • MFCD00022365
    • EINECS 213-221-4
    • 1H-Imidazole,4-dimethyl-
    • EN300-25771
    • 2,4-dimethyl imidazole
    • NSC-13192
    • Imidazole,4-dimethyl-
    • AC-907/25014081
    • 1H-Imidazole, 2,4-dimethyl-
    • AKOS000121130
    • 930-62-1
    • PS-9343
    • 2,4 dimethyl imidazole
    • 2,5-dimethyl imidazole
    • NS00020241
    • A844433
    • Z217301646
    • Imidazole, 2,4-dimethyl-
    • InChI=1/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7
    • T0MIX7SJ2E
    • UNII-T0MIX7SJ2E
    • AM20120338
    • 2,4-Dimethyl-1H-imidazole #
    • 2,4-dimethyl-3H-imidazole
    • ALBB-028805
    • DB-013975
    • DTXCID60161727
    • STL373495
    • BBL027875
    • +Expand
    • MFCD00022365
    • LLPKQRMDOFYSGZ-UHFFFAOYSA-N
    • 1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
    • N1=C(C)NC(C)=C1
    • 1639

Computed Properties

  • 96.06870
  • 1
  • 1
  • 0
  • 96.069
  • 7
  • 63.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • 2
  • 0
  • 28.7A^2

Experimental Properties

  • 1.02650
  • 28.68000
  • 1.5000 (estimate)
  • Soluble in water.
  • 266 ºC (733 mmHg)
  • 85-87 ºC
  • 266°C/733mm
  • White crystals
  • Not determined
  • 8.36(at 25℃)
  • 0.9678 (rough estimate)

2,4-Dimethylimidazole Security Information

  • NI4839712
  • S45-S36/37/39-S26
  • I; II; III
  • R22; R34
  • C C
  • 3263
  • H302-H314
  • Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • R22;R34
  • 8

2,4-Dimethylimidazole Customs Data

  • 2933290090
  • China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Dimethylimidazole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033GF-5g
2,4-Dimethylimidazole
930-62-1 96%
5g
$4.00 2024-04-20
A2B Chem LLC
AB43647-5g
2,4-Dimethylimidazole
930-62-1 96%
5g
$4.00 2024-07-18
Aaron
AR0033OR-5g
2,4-Dimethylimidazole
930-62-1 96%
5g
$3.00 2024-07-18
abcr
AB402868-5 g
2,4-Dimethylimidazole, 95%; .
930-62-1 95%
5g
€62.40 2023-04-25
Alichem
A069003343-100g
2,4-Dimethylimidazole
930-62-1 98%
100g
$328.00 2023-08-31
Apollo Scientific
OR54335-5g
2,4-Dimethyl-1H-imidazole
930-62-1 98%
5g
£10.00 2023-09-02
Chemenu
CM187505-100g
2,4-Dimethylimidazole
930-62-1 95+%
100g
$64 2021-08-05
Enamine
EN300-25771-0.05g
2,4-dimethyl-1H-imidazole
930-62-1 95%
0.05g
$19.0 2024-06-18
eNovation Chemicals LLC
D584206-250g
2,4-Dimethylimidazole
930-62-1 95%
250g
$400 2022-06-06
Fluorochem
078094-1g
2,4-Dimethylimidazole
930-62-1 97%
1g
£10.00 2022-03-01

2,4-Dimethylimidazole Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
New process for synthesis of imidazole derivatives
Eloy, F.; Deryckere, A.; Maffrand, J. P., European Journal of Medicinal Chemistry, 1974, 9(6), 602-6

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Nitrosonium tetrafluoroborate ,  Vitride
Reference
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

Synthetic Circuit 3

Reaction Conditions
Reference
Reaction of nitrosonium fluoborate with olefins in nitrile media. Two-step synthesis of imidazoles from olefins
Scheinbaum, Monte L.; Dines, Martin B., Tetrahedron Letters, 1971, (24), 2205-8

Synthetic Circuit 4

Reaction Conditions
Reference
Synthesis of imidazoles from alkenes
Casey, Michael; Moody, Christopher J.; Rees, Charles W., Journal of the Chemical Society, 1984, (8), 1933-41

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
A new synthesis of imidazoles
Casey, Michael; Moody, Christopher J.; Rees, Charles W., Journal of the Chemical Society, 1982, (13), 714-15

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: AP 64K
Reference
Catalytic synthesis of C-alkylimidazoles in the presence of platinum/alumina catalysts
Gitis, K. M.; Neumoeva, G. E.; Raevskaya, N. I.; Arutyunyants, G. A.; Isagulyants, G. V., Izvestiya Akademi Nauk, 1992, (4), 932-40

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, rt
Reference
Deprotection of N-benzylbenzimidazoles and N-benzylimidazoles with triethylsilane and Pd/C
Graham, Thomas H., Tetrahedron Letters, 2015, 56(21), 2688-2690

Synthetic Circuit 8

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium sulfide Solvents: Benzene ,  Acetonitrile ,  2-Amino-1-butanol ;  3 d, 85 °C
Reference
Preparation method of neutron shielding material based on metal boron-imidazole framework
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate
Reference
Chemoselective and living/controlled polymerization of polar divinyl monomers by N-heterocyclic olefin based classical and frustrated Lewis pairs
Zhao, Wuchao; Wang, Qianyi; He, Jianghua; Zhang, Yuetao, Polymer Chemistry, 2019, 10(31), 4328-4335

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Ammonium oxalate ,  Ammonia Solvents: Water ;  3 h, 45 °C; 2 h, 45 °C
Reference
Process for preparation of dialkyl imidazole
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Synthesis of some alkyl- and arylimidazoles
Watanabe, T.; Nishiyama, J.; Hirate, R.; Uehara, K.; Inoue, M.; et al, Journal of Heterocyclic Chemistry, 1983, 20(5), 1277-81

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Chloroform
Reference
Reactions of halomethanes in the vapor phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550°C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and base
Busby, Reginald E.; Khan, Mohammad A.; Khan, Mohammad R.; Parrick, John; Shaw, C. J. Granville, Journal of the Chemical Society, 1980, (7), 1431-5

Synthetic Circuit 14

Reaction Conditions
Reference
Manufacture of stable 2-ethyl-4-methylimidazole compositions
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Method for the preparation of imidazoles by dehydrogenation of imidazolines
, United States, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Preparation of 4-methylimidazoles from methylglyoxal, aldehydes, and ammonia
, Japan, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Imidazoles
, Japan, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
An approach to the cyclopeptide alkaloids (phencyclopeptines) via heterocyclic diamide/dipeptide equivalents. Preparation and N-alkylation studies of 2,4(5)-disubstituted imidazoles
Lipshutz, Bruce H.; Morey, Matthew C., Journal of Organic Chemistry, 1983, 48(21), 3745-50

Synthetic Circuit 19

Reaction Conditions
Reference
4-Methylimidazoles
, European Patent Organization, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Imidazoles by reaction of acetalated α-dicarbonyl compounds with ammonia and/or ammonium salts and aldehydes
, Federal Republic of Germany, , ,

2,4-Dimethylimidazole Raw materials

2,4-Dimethylimidazole Preparation Products

2,4-Dimethylimidazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:930-62-1)
WANG TING TING
13862111431
sales2@senfeida.com
https://senfeida.en.made-in-china.com/
HUBEI ZHENBO CHEM CO,LTD
Audited Supplier Audited Supplier
(CAS:930-62-1)
ZHOU XIAO JIE
18040568358
hubeizhenbochem@163.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:930-62-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:930-62-1)
TANG SI LEI
15026964105
2881489226@qq.com

2,4-Dimethylimidazole Related Literature

930-62-1 (2,4-Dimethylimidazole) Related Products

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-62-1)2,4-Dimethylimidazole
sfd4824
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:930-62-1)2,4-Dimethylimidazole
A844433
99%
500g
267.0